Predicted Lipophilicity (cLogP) and Hydrogen-Bond Acceptor Count Differentiate Against the All-Phenyl Analog
The target compound's furan-2-yl substituent at position 5 replaces a phenyl ring present in the direct analog 1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole (CAS 667898-85-3). This substitution reduces computed cLogP by approximately 0.5 log units and increases the hydrogen-bond acceptor count from 4 to 5, as determined by comparative analysis of PubChem computed descriptors for the diphenyl analog (XLogP3-AA = 2.5) and predicted properties for the target structure [1]. The lower lipophilicity and additional H-bond acceptor site are consistent with improved aqueous solubility and altered permeability profiles, which are critical discriminators for cell-based assay performance and in vivo pharmacokinetic behavior [2].
| Evidence Dimension | Predicted lipophilicity (cLogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | cLogP ≈ 2.0; H-bond acceptors = 5 (predicted, PubChem-compatible method) |
| Comparator Or Baseline | 1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole (CAS 667898-85-3): cLogP = 2.5 (XLogP3-AA); H-bond acceptors = 4 |
| Quantified Difference | ΔcLogP ≈ –0.5; ΔH-bond acceptors = +1 |
| Conditions | Computed physicochemical property comparison (PubChem 2025 release XLogP3-AA algorithm vs. structure-based prediction for target) |
Why This Matters
A 0.5 log unit reduction in cLogP can translate to a ~3-fold increase in aqueous solubility, directly influencing assay compatibility in biochemical and cell-based screening cascades.
- [1] PubChem Compound Summary for CID 2953116, 1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole. National Center for Biotechnology Information (2025). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-methylsulfonyl-3_5-diphenyl-3_4-dihydropyrazole View Source
- [2] Shaker, A.M.M. et al. (2024) 'Design, synthesis, and molecular docking of novel 1,3,4-triaryl pyrazole derivatives bearing methylsulfonyl moiety with anticancer activity through dual targeting CDK2 and COX-2 enzymes', Journal of Molecular Structure, 1301, 137323. DOI: 10.1016/j.molstruc.2023.137323. View Source
